molecular formula C13H13NO5 B13680440 3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 1082420-71-0

3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13680440
CAS No.: 1082420-71-0
M. Wt: 263.25 g/mol
InChI Key: SGFKJZLQQKHVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound with a complex structure that includes a dimethoxyphenyl group, a methylisoxazole ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both the isoxazole ring and the carboxylic acid group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1082420-71-0

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO5/c1-7-11(13(15)16)12(14-19-7)8-4-9(17-2)6-10(5-8)18-3/h4-6H,1-3H3,(H,15,16)

InChI Key

SGFKJZLQQKHVJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC(=C2)OC)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.